molecular formula C16H14Cl2N2OS B8482943 4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline CAS No. 923289-41-2

4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline

Cat. No.: B8482943
CAS No.: 923289-41-2
M. Wt: 353.3 g/mol
InChI Key: CCMNQDJAPMKGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline is a useful research compound. Its molecular formula is C16H14Cl2N2OS and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

923289-41-2

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

2-(4,8-dichloro-7-methoxyquinolin-2-yl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C16H14Cl2N2OS/c1-8(2)12-7-22-16(20-12)11-6-10(17)9-4-5-13(21-3)14(18)15(9)19-11/h4-8H,1-3H3

InChI Key

CCMNQDJAPMKGOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 8-chloro-4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-quinoline (2.0 g, 5.97 mmol) in POCl3 (10 mL) was heated at 85° C. during 30 min. Then, the reaction mixture was concentrated under reduced pressure. The residue was poured into ice-cooled water (20 mL), the pH was adjusted to 10 with 50% NaOH, and extracted with CH2Cl2. The organic layer was washed with brine, dried (MgSO4), filtered, and evaporated to give 2.05 g (97%) of the title compound 92 as a yellow solid: m/z=353 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.